molecular formula C10H13NO4 B1676178 Melevodopa CAS No. 7101-51-1

Melevodopa

カタログ番号 B1676178
CAS番号: 7101-51-1
分子量: 211.21 g/mol
InChIキー: XBBDACCLCFWBSI-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melevodopa, also known by the brand name Levomet, is a dopaminergic agent . It is the methyl ester of levodopa and is used in tablet form as an effervescent prodrug with 250 times the water solubility of tablet levodopa . It is indicated in combination with carbidopa for the treatment of Parkinson’s disease .


Synthesis Analysis

Melevodopa is the methyl ester of levodopa . A study has developed and validated a UHPLC-MS/MS method for the simultaneous determination of L-DOPA, levodopa methyl ester (LDME), and carbidopa in human plasma .


Chemical Reactions Analysis

The electroanalytical determination of L-DOPA, a precursor to Melevodopa, has been reported in the literature . A UHPLC-MS/MS method has also been developed for the simultaneous determination of L-DOPA, LDME, and carbidopa in human plasma .

科学的研究の応用

Melevodopa in Parkinson's Disease Treatment

  • Treatment of Motor Fluctuations : Melevodopa, often combined with carbidopa, is used in the treatment of motor fluctuations in advanced Parkinson's disease. Studies indicate that Melevodopa has a more rapid absorption and less variability compared to standard Levodopa/Carbidopa formulations, potentially offering better control of motor complications (Stocchi et al., 2010), (Zangaglia et al., 2010).

  • Systematic Review on Clinical Experience : A systematic review emphasized that Melevodopa/Carbidopa in effervescent tablet form is effective in improving control of motor complications compared to conventional levodopa, with potential applications in early stages of Parkinson's disease or in special patient populations (Stocchi & Vacca, 2019).

  • Improvement in Daily Motor Performance : Research has shown that Melevodopa can improve daily motor performance and quality-of-life in Parkinson's disease patients experiencing "delayed-on" and "wearing-off" effects (Bosco et al., 2011).

  • Levodopa-Based Strategies for Parkinson’s Disease : Various strategies using Melevodopa to control motor complications in Parkinson’s disease have been explored. These include dose fragmentation and continuous delivery approaches to stabilize motor function and improve patient quality of life (Antonini et al., 2010).

  • Pharmacokinetic Profile : Studies on the pharmacokinetic profile of Melevodopa have indicated more reliable and less variable levodopa delivery compared to standard-release formulations, which is critical in managing Parkinson's disease (Stocchi et al., 2015).

  • periods, particularly afternoon off periods in Parkinson's disease patients, contributing to better management of motor fluctuations (Fasano et al., 2014).

Additional Applications

  • Modulating Motor Cortex Excitability in Alzheimer’s Disease : A study on Alzheimer’s disease patients demonstrated that Melevodopa can modulate motor cortex excitability, suggesting its potential application beyond Parkinson’s disease (Martorana et al., 2008).

  • Delivery System Development : Research on developing a hydrophobicity-controlled delivery system for Melevodopa indicates advancements in formulation techniques to optimize drug release, which is vital for Parkinson’s disease treatment (Kiss et al., 2021).

  • Sleep Disorders in Parkinson’s Disease : A study evaluating the effects of Melatonin and Levodopa on sleep disorders in a monkey model of Parkinson's disease suggests the therapeutic potential of Melevodopa in treating sleep disturbances associated with Parkinson's disease (Belaid et al., 2015).

特性

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048433
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melevodopa

CAS RN

7101-51-1
Record name L-Dopa methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melevodopa
Reactant of Route 2
Reactant of Route 2
Melevodopa
Reactant of Route 3
Reactant of Route 3
Melevodopa
Reactant of Route 4
Reactant of Route 4
Melevodopa
Reactant of Route 5
Reactant of Route 5
Melevodopa
Reactant of Route 6
Reactant of Route 6
Melevodopa

Citations

For This Compound
273
Citations
F Stocchi, S Marconi - Clinical neuropharmacology, 2010 - journals.lww.com
… each) in the combination and melevodopa groups, who took 18 … longer than that for the melevodopa and Sinemet CR 50/200 … plus COMT inhibitors with melevodopa are also needed to …
Number of citations: 20 journals.lww.com
…, Melevodopa Plus Carbidopa Study Group - Movement …, 2010 - Wiley Online Library
Melevodopa hydrochloride plus carbidopa in effervescent tablets (M/C) is a readily soluble antiparkinsonian tablet formulation. A total of 221 patients with Parkinson's disease and …
F Stocchi, L Vacca - Minerva Medica, 2019 - europepmc.org
INTRODUCTION: We have performed a systematic literature review to evaluate the current evidence of the pharmacokinetic (PK), efficacy and safety profile of oral melevodopa/…
Number of citations: 3 europepmc.org
A Fasano, F Bove, M Gabrielli… - Clinical …, 2014 - journals.lww.com
… (melevodopa hydrochloride, henceforth named melevodopa)… The present study explored the hypothesis that melevodopa … HP infection to establish if melevodopa can be a valid strategy …
Number of citations: 20 journals.lww.com
R Zangaglia, F Stocchi, M Sciarretta… - Clinical …, 2010 - journals.lww.com
… that multiple daily doses of melevodopa/carbidopa used in a … ) confirm that effervescent melevodopa overlaps the clinical … Looking at the results of the high doses of melevodopa alone …
Number of citations: 18 journals.lww.com
F Stocchi, L Vacca, P Grassini, S Pawsey… - Parkinson's …, 2015 - hindawi.com
… Melevodopa is approximately 250 times more … melevodopa exists in the nonionized form whereas L-dopa exists in the ionized from, and the resulting greater lipophilicity of melevodopa …
Number of citations: 14 www.hindawi.com
D Bosco, M Plastino, F Bosco, A Fava, A Rotondo - Minerva Medica, 2011 - europepmc.org
Aim Aim of the present study was to evaluate the clinical efficacy, tolerability and quality-of-life measures to melevodopa in advanced Parkinson's disease (PD) with motor fluctuations (…
Number of citations: 8 europepmc.org
T Kiss, G Katona, R Ambrus - Acta Pharmaceutica Hungarica, 2021 - real.mtak.hu
In this work, the levodopa methyl ester was crystallized from different solvents and its physicochemical proper- ties were explored. This active pharmaceutical ingredient (API) is …
Number of citations: 1 real.mtak.hu
P Sun, S Mei, JF Xu, X Zhang - Advanced Science, 2022 - Wiley Online Library
… Herein, castor oil, melevodopa, and iron ions … melevodopa functionalized castor oil and Fe 3+ ions. Noncovalent interactions between adherends and the catechol unit from melevodopa …
Number of citations: 17 onlinelibrary.wiley.com
F Stocchi - Inpharma, 2007 - Springer
An effervescent formulation of melevodopa/carbidopa [CHF 1512]* effectively shortens the time until best mobility, compared with levodopa/carbidopa, for patients with Parkinson’s …
Number of citations: 0 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。